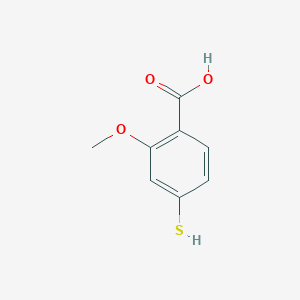

2-Methoxy-4-mercaptobenzoic acid

Übersicht

Beschreibung

2-Methoxy-4-mercaptobenzoic acid, also known as MMBA, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of research. MMBA is a thiol-containing molecule that possesses unique properties that make it useful in various scientific experiments.

Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition : Lin Wang, J.-X. Pu, and Huilong Luo (2003) found that 2-mercaptobenzimidazole, a related compound, effectively inhibits zinc corrosion in phosphoric acid solutions, particularly slowing down anodic corrosion reactions (Wang, Pu, & Luo, 2003).

Affinity Labeling Reagent for COMT : R. Borchardt and J. Huber (1982) discovered that 5-hydroxy-3-mercapto-4-methoxybenzoic acid serves as an affinity-labeling reagent for catechol O-methyltransferase (COMT) and can be partially reversed with dithiothreitol (DTT) (Borchardt & Huber, 1982).

Construction of Heterobimetallic Complexes : E. Tiekink and W. Henderson (2017) demonstrated that 3- and 4-mercaptobenzoate ligands, including those similar to 2-methoxy-4-mercaptobenzoic acid, show diverse coordination modes, making them useful for constructing early-late heterobimetallic complexes and applications such as protecting metallic gold and silver nanoparticles (Tiekink & Henderson, 2017).

Metal Analysis : Qianqian Sun et al. (2021) reported that 4-Mercaptobenzoic acid (MBA) is a highly sensitive matrix for MALDI (Matrix-Assisted Laser Desorption/Ionization) for ultratrace metal analysis, allowing rapid screening and sensitive determination of ultratrace metals in particulate matter (Sun et al., 2021).

Increased Intrinsic pKa : Chaoxiong Ma and J. Harris (2011) found that silver-immobilized 2-mercaptobenzoic acid has a significantly higher intrinsic pKa compared to the free solution form, likely due to increased electron density on the benzoic acid group (Ma & Harris, 2011).

Synthesis of Organophosphorus Compounds : A. El‐Barbary and S. Lawesson (1981) presented new routes to phosphorins from 2-hydroxy-, 2-mercapto-, and 2-aminobenzoic acids and their derivatives, revealing potential applications in organophosphorus compounds (El‐Barbary & Lawesson, 1981).

Wirkmechanismus

Target of Action

2-Methoxy-4-mercaptobenzoic acid is a compound used in proteomics research It is structurally similar to 4-mercaptobenzoic acid (4-mba), which is known to form self-assembled monolayers (sams) and is used as a probe molecule in the development of surface-enhanced raman spectroscopy (sers) sensors .

Mode of Action

These SAMs can interact with various targets, leading to changes that can be detected using SERS .

Biochemical Pathways

Given its use in proteomics research , it may be involved in pathways related to protein synthesis and degradation.

Pharmacokinetics

It is known to be soluble in dmso, methanol, and water , which suggests it could have good bioavailability.

Result of Action

Its use in proteomics research suggests it may have effects on protein synthesis and degradation.

Action Environment

It is known to be stable at -20°c , suggesting that temperature could be a significant factor in its stability.

Biochemische Analyse

Biochemical Properties

It is known that mercaptobenzoic acids, which include 2-Methoxy-4-mercaptobenzoic Acid, can form self-assembled monolayers (SAMs) and can be used for the development of surface-enhanced Raman spectroscopy (SERS) sensors .

Molecular Mechanism

It is known that mercaptobenzoic acids can form self-assembled monolayers (SAMs) and can be used for the development of surface-enhanced Raman spectroscopy (SERS) sensors .

Eigenschaften

IUPAC Name |

2-methoxy-4-sulfanylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3S/c1-11-7-4-5(12)2-3-6(7)8(9)10/h2-4,12H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYGIYNJFDVQSFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)S)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10400471 | |

| Record name | 2-METHOXY-4-MERCAPTOBENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10400471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

95420-72-7 | |

| Record name | 2-METHOXY-4-MERCAPTOBENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10400471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.